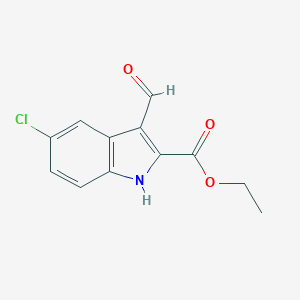

1H-Benzotriazole-6-methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1H-Benzotriazole-6-methanamine and its derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Visagaperumal et al. (2010) demonstrated the synthesis of various derivatives of 1H-benzotriazole and their evaluation for antibacterial and antifungal activities, showing a variable degree of activity against different microbial strains. This suggests the potential of 1H-Benzotriazole-6-methanamine derivatives in developing new antimicrobial agents (Visagaperumal et al., 2010).

Environmental Presence and Extraction

Benzotriazoles, including 1H-Benzotriazole-6-methanamine, are identified as ubiquitous contaminants in industrial and household applications. Speltini et al. (2016) developed a novel method for the extraction and determination of benzotriazole compounds from soil, highlighting the environmental prevalence of these compounds and the need for efficient detection methods (Speltini et al., 2016).

Corrosion Inhibition

The derivative of 1H-Benzotriazole, specifically 1H-benzotriazole-1-methanol, was investigated for its corrosion inhibitive properties by Luo Zhiyong (2009). The study revealed high inhibition efficiency in saline solutions, showcasing the compound's effectiveness in protecting metals from corrosion (Luo Zhiyong, 2009).

Phototransformation Insights

Research on the biotransformation of benzotriazoles, including 1H-Benzotriazole-6-methanamine, by Huntscha et al. (2014) provided insights into the aerobic degradation mechanisms in activated sludge. The study identified major transformation products and suggested that aromatic monohydroxylation is a predominant step in the biotransformation process (Huntscha et al., 2014).

Determination in Water Samples

LeerdamvanJ. et al. (2009) developed a method for the trace determination of polar 1H-benzotriazoles in drinking and surface water. Their work addresses the need for sensitive and reliable detection methods due to the compounds' resistance to biodegradation and their potential to bypass water treatment processes (LeerdamvanJ. et al., 2009).

Safety And Hazards

Propiedades

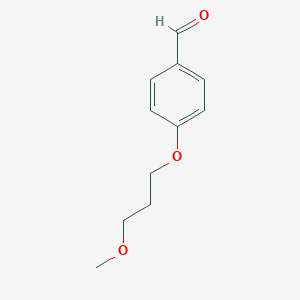

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)